molecular formula C11H11NO2 B11905873 1,3-Dimethoxyisoquinoline CAS No. 87954-17-4

1,3-Dimethoxyisoquinoline

Cat. No.: B11905873
CAS No.: 87954-17-4
M. Wt: 189.21 g/mol
InChI Key: WCRZVVKTTYYJPR-UHFFFAOYSA-N
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Description

1,3-Dimethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. Another method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by cyclization to form the isoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced catalytic systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxyisoquinoline: Similar in structure but differs in the position of the methoxy groups.

    1,3-Dimethoxybenzene: Lacks the nitrogen atom in the ring, resulting in different chemical properties.

    Isoquinoline: The parent compound without methoxy substitutions.

Uniqueness

1,3-Dimethoxyisoquinoline is unique due to the presence of methoxy groups at the 1 and 3 positions, which influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1,3-dimethoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)11(12-10)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRZVVKTTYYJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520142
Record name 1,3-Dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87954-17-4
Record name 1,3-Dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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